Pibrentasvir
Overview
Description
Pibrentasvir is an NS5A inhibitor antiviral agent . It is approved for use with glecaprevir as the combination drug glecaprevir/pibrentasvir (trade name Mavyret in the US and Maviret in the EU) for the treatment of hepatitis C .
Synthesis Analysis
A novel and practical desymmetrization tactic is described to access a new class of pibrentasvir prodrugs . The homotopic benzimidazoles of pibrentasvir are differentiated via a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence, both enabled by crystallization-induced selectivity .Molecular Structure Analysis
Pibrentasvir has a molecular formula of C57H65F5N10O8 . Its average mass is 1113.180 Da and its mono-isotopic mass is 1112.490723 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pibrentasvir include a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence .Physical And Chemical Properties Analysis
Pibrentasvir has a molecular formula of C57H65F5N10O8 . Its average mass is 1113.180 Da and its mono-isotopic mass is 1112.490723 Da .Scientific Research Applications
Treatment of HCV Genotypes : Pibrentasvir, combined with glecaprevir, has been shown to be highly effective in treating HCV genotype 1 or 3 infections, with high rates of sustained virologic response (SVR) in patients without cirrhosis (Zeuzem et al., 2018).
Use in HIV Coinfected Patients : It has been effective and safe in patients coinfected with HCV and Human Immunodeficiency Virus (HIV) Type 1, without adjustments to antiretroviral therapy regimens (Rockstroh et al., 2018).
Antiviral Activity and Resistance Profile : Pibrentasvir has shown potent and pan-genotypic activity against HCV, maintaining activity against common resistance-associated amino acid substitutions in HCV genotypes 1 to 6 (Ng et al., 2017).
Real-world Effectiveness and Safety : Studies have confirmed the high effectiveness and safety of glecaprevir and pibrentasvir in real-world settings, focusing on patients with cirrhosis, history of DAA failure, or HCV genotype 3 (Toyoda et al., 2020).
Pediatric Use : The combination has been evaluated for its pharmacokinetics, efficacy, and safety in children ages 3 to < 12 years with chronic HCV (Jonas et al., 2021).
Pharmacokinetics in Different Ethnicities : The pharmacokinetics and safety of glecaprevir and pibrentasvir have been assessed in healthy adult subjects of different ethnicities, including White, Han Chinese, and Japanese, showing no clinically meaningful impact based on race/ethnicity (Lin et al., 2017).
Treatment of Compensated Cirrhosis : It has been shown to be effective and safe in treating chronic HCV genotype 1, 2, 4, 5, or 6 infection in adults with compensated cirrhosis (Forns et al., 2017).
Real-world Application in Cirrhosis : Real-world data has demonstrated the safety and effectiveness of glecaprevir/pibrentasvir in patients with cirrhosis, confirming the clinical trial results (Wedemeyer et al., 2021).
Treatment Duration for Naïve Patients with Cirrhosis : Recent studies have validated the effectiveness of an 8-week treatment regimen for treatment-naïve patients with compensated cirrhosis, showing high effectiveness and tolerability (Lampertico et al., 2020).
Pharmacokinetic Interactions and Safety : Studies have evaluated the drug–drug interaction and safety of glecaprevir and pibrentasvir coadministration in healthy volunteers, demonstrating the safety and tolerability of the combination (Lin et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYSBPDEJWLKKJ-NLIMODCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H65F5N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027946 | |
Record name | Pibrentasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1113.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 mg/mL | |
Record name | Pibrentasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
NS5A is a phosphoprotein that plays an essential role in replication, assembly and maturation of infectious viral proteins. The basal phosphorylated form of NS5A, which is maintained by C-terminal serine cluster, is key in ensuring its interaction with the viral capsid protein, or the core protein. By blocking this interaction, pibrentasvir inhibits the assembly of proteins and production of mature HCV particles. NS5A also interacts with viral and cellular proteins to form the HCV replicase complex, and supports the RNA replication of HCV. | |
Record name | Pibrentasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pibrentasvir | |
CAS RN |
1353900-92-1 | |
Record name | Pibrentasvir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353900921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pibrentasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pibrentasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl N,Nâ??-(((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis((6-fluoro-1H-benzimidazole-5,2-diyl)((2S)-pyrrolidine-2,1-diyl)((2S,3R)-3-methoxy-1-oxobutane-1,2-diyl)))biscarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIBRENTASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU922TK3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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